![molecular formula C23H19ClN6O4 B2519580 N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207034-62-5](/img/no-structure.png)
N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN6O4 and its molecular weight is 478.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry
Pyrazole and 1,2,4-triazole derivatives, similar to the chemical compound , play a crucial role in medicinal chemistry due to their chemical modifiability and significant pharmacological potential. The introduction of these heterocyclic fragments into new compounds can influence the development of specific biological activities. Moreover, the structural combination of heterocycles within a single molecule can increase the likelihood of interacting with various biological targets, making these compounds valuable in the discovery of new therapeutic agents (Fedotov et al., 2022).
Synthesis and Transformation
The synthesis of compounds containing pyrazole and triazole derivatives typically involves multiple steps, including the use of diethyl oxalate, hydrazine hydrate, and other reagents to build the desired heterocyclic frameworks. These processes often include the formation of intermediate compounds, such as ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate, which are then further modified to achieve the final product. The synthesis pathway is characterized by its stepwise nature, allowing for the introduction of various functional groups and structural modifications (Fedotov et al., 2022).
Biological Potential
The biological potential of compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is often assessed through molecular docking studies and in vitro assays. These studies can provide insights into the compounds' ability to interact with specific biological targets, such as enzymes or receptors, which is crucial for understanding their potential therapeutic applications. For instance, docking studies can reveal the likelihood of a compound to influence the activity of enzymes like 14-α-demethylase lanosterol, suggesting possible antifungal activity (Fedotov et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide' involves the reaction of 3-chloro-4-methoxyaniline with 2-(4-methoxyphenyl)acetic acid to form N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide. This intermediate is then reacted with 2-(3-oxo-9-(4-methoxyphenyl)-2,3-dihydropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2-yl)acetic acid to form the final product.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2-(4-methoxyphenyl)acetic acid", "2-(3-oxo-9-(4-methoxyphenyl)-2,3-dihydropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2-yl)acetic acid" ], "Reaction": [ "Step 1: 3-chloro-4-methoxyaniline is reacted with 2-(4-methoxyphenyl)acetic acid in the presence of a coupling agent such as EDCI or DCC and a base such as DIPEA or TEA to form N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide.", "Step 2: N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide is then reacted with 2-(3-oxo-9-(4-methoxyphenyl)-2,3-dihydropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2-yl)acetic acid in the presence of a coupling agent and a base to form the final product, N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] } | |
Número CAS |
1207034-62-5 |
Fórmula molecular |
C23H19ClN6O4 |
Peso molecular |
478.89 |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H19ClN6O4/c1-33-16-6-3-14(4-7-16)18-12-19-22-27-30(23(32)28(22)9-10-29(19)26-18)13-21(31)25-15-5-8-20(34-2)17(24)11-15/h3-12H,13H2,1-2H3,(H,25,31) |
Clave InChI |
ONEPCYGGHAIJRY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


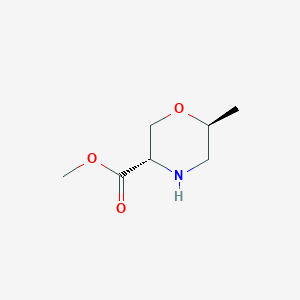
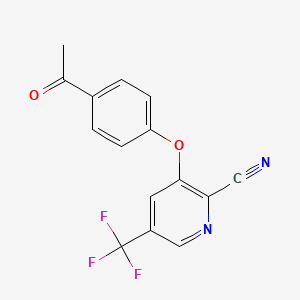
![1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2519501.png)
![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)
![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)

![4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2519506.png)
![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide](/img/structure/B2519507.png)
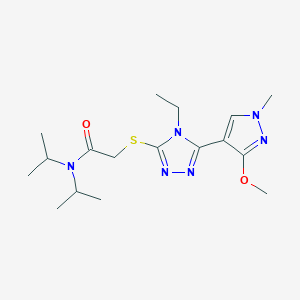
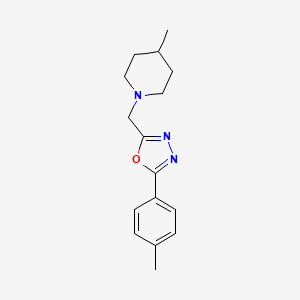
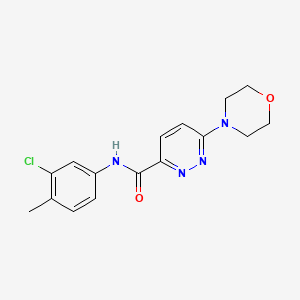
![2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B2519518.png)

